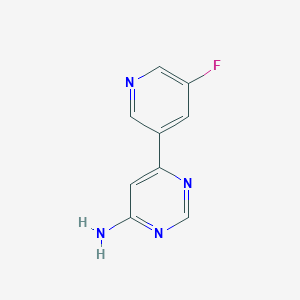
6-(5-Fluoropyridin-3-yl)pyrimidin-4-amine
Vue d'ensemble
Description
“6-(5-Fluoropyridin-3-yl)pyrimidin-4-amine” is a chemical compound that has been studied for its potential applications in the field of medicinal chemistry . It is a derivative of pyrimidinamine, which is considered a promising agricultural compound due to its outstanding activity and unique mode of action .
Synthesis Analysis
The synthesis of pyrimidinamine derivatives, including “this compound”, involves the use of bioisosterism . In one study, a series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template . Another study reported the synthesis of novel pyrimidin-4-amine derivatives containing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety .Molecular Structure Analysis
The molecular structure of “this compound” and similar compounds has been analyzed in various studies . The optimal structure of the pyridine group was found to be 5-CF3, and the optimal structure of the pyrimidine group was 2-CH3-5-Cl-6-CHF2 .Applications De Recherche Scientifique
Biotransformation of β-Secretase Inhibitors
- Research Focus : The study investigated the biotransformation of two β-secretase inhibitors, including the compound similar to 6-(5-Fluoropyridin-3-yl)pyrimidin-4-amine. It explored their metabolic fate and discovered an unusual metabolic pathway in rats (Lindgren et al., 2013).
Phosphodiesterase 1 Inhibitors for Cognitive Impairment
- Research Focus : This study developed a set of 3-aminopyrazolo[3,4-d]pyrimidinones as phosphodiesterase 1 (PDE1) inhibitors. The compound this compound was part of this research and showed promising results for treating cognitive deficits associated with various neurodegenerative and neuropsychiatric diseases (Li et al., 2016).
Radioligand Development for Corticotropin-Releasing Hormone Receptors
- Research Focus : The synthesis of a novel potent radiolabeled analog of a nonpeptide corticotropin-releasing hormone type 1 receptor antagonist was explored. This research contributes to the development of PET radiotracers and pharmacological studies (Hsin et al., 2000).
Antimicrobial and Antioxidant Activity
- Research Focus : A series of compounds related to this compound were synthesized and evaluated for their antibacterial and antioxidant activity, showing mild to moderate effectiveness (Maheswaran et al., 2012).
Quantum Chemical Characterization
- Research Focus : The study performed a quantum chemical characterization of hydrogen bonding sites in pyrimidine compounds. This research is crucial for understanding molecular interactions in these compounds (Traoré et al., 2017).
Antihypertensive Activity
- Research Focus : A series of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives, structurally related to this compound, were evaluated for their antihypertensive activity, with some showing potential for treating hypertension (Bennett et al., 1981).
Synthesis of Novel Derivatives
- Research Focus : The study focused on synthesizing novel derivatives of this compound for potential use as antimycobacterial agents, demonstrating significant activity against Mycobacterium tuberculosis (Elumalai et al., 2013).
Mécanisme D'action
Mode of Action
6-(5-Fluoropyridin-3-yl)pyrimidin-4-amine interacts with its target, the mitochondrial complex I, by inhibiting its function . This inhibition disrupts the normal electron transport chain, leading to a decrease in the production of ATP, the main energy currency of the cell .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve energy production within the cell. By inhibiting mitochondrial complex I, the compound disrupts ATP production, potentially leading to a decrease in cellular energy levels . This could affect various cellular processes and functions that rely on ATP.
Orientations Futures
The future directions for research on “6-(5-Fluoropyridin-3-yl)pyrimidin-4-amine” and similar compounds involve the development of new agrochemicals in which both non-target resistance and target resistance have not evolved . There is also interest in exploring new compounds due to the reported ineffectiveness of the commercial pyrimidinamine fungicide diflumetorim in controlling corn rust .
Analyse Biochimique
Biochemical Properties
6-(5-Fluoropyridin-3-yl)pyrimidin-4-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. The inhibition of these kinases can affect various signaling pathways within cells. Additionally, this compound can bind to specific proteins, altering their function and activity .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules, leading to changes in cell proliferation, differentiation, and apoptosis. In some cases, this compound has been shown to induce cell cycle arrest and promote cell death in cancer cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can inhibit the activity of specific kinases by binding to their active sites, preventing the phosphorylation of target proteins. Additionally, this compound can interact with transcription factors, influencing gene expression and altering cellular responses. These interactions can lead to changes in cellular processes such as growth, differentiation, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism. Threshold effects have been observed, where a certain dosage is required to achieve a noticeable impact on cellular processes. Additionally, high doses of this compound can result in toxic or adverse effects, including tissue damage and organ dysfunction.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized through processes such as hydroxylation, demethylation, and conjugation with glucuronic acid. These metabolic transformations can affect the compound’s activity and efficacy, as well as its elimination from the body. The interactions of this compound with metabolic enzymes can also influence metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. This compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The distribution of this compound within tissues can also affect its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, this compound may accumulate in the mitochondria, affecting cellular metabolism and energy production .
Propriétés
IUPAC Name |
6-(5-fluoropyridin-3-yl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN4/c10-7-1-6(3-12-4-7)8-2-9(11)14-5-13-8/h1-5H,(H2,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBUPPSBSQANON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1F)C2=CC(=NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


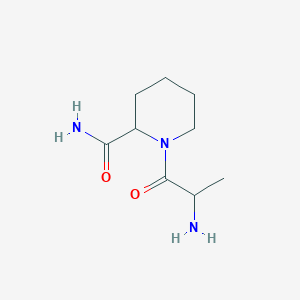
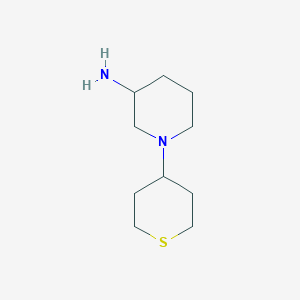

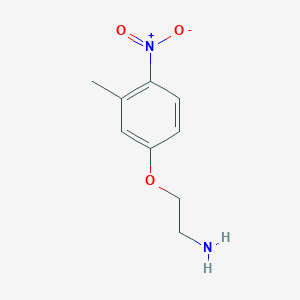
![1-[4-(3-Fluoro-4-methoxyphenyl)phenyl]ethan-1-amine](/img/structure/B1400845.png)
![1-[4-(Pyridin-3-yl)phenyl]ethan-1-amine](/img/structure/B1400846.png)
![2-[2-(Dicyclohexylamino)ethoxy]ethan-1-ol](/img/structure/B1400847.png)
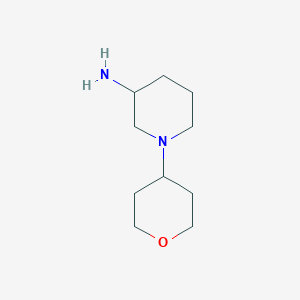
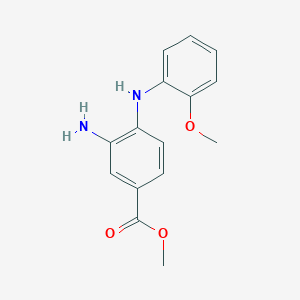
![1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-3-amine](/img/structure/B1400851.png)

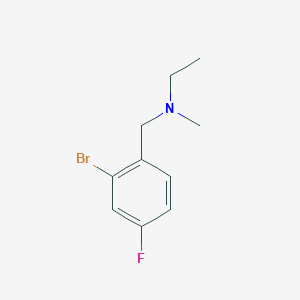
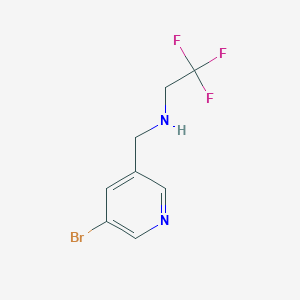
![(3',5'-Difluoro-[1,1'-biphenyl]-3-YL)methanamine](/img/structure/B1400859.png)
